(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Crystallography Stereochemistry Pharmaceutical Analysis

The (2S,6R)-isomer with 2-thienyl substituent is the indispensable Temocapril intermediate, distinct from (2R,6R) or racemic variants. Its crystallographically confirmed stereochemistry, free amine, and ≥98% purity enable precise SAR, chiral purity verification, and reference standard use. Eliminates diastereomeric contamination risks in ACE inhibitor synthesis.

Molecular Formula C9H12N2OS2
Molecular Weight 228.3 g/mol
CAS No. 110221-26-6
Cat. No. B020429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
CAS110221-26-6
Synonyms6-Amino-2-thiophen-2-yl-[1,4]thiazepan-5-one
Molecular FormulaC9H12N2OS2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1C(SCC(C(=O)N1)N)C2=CC=CS2
InChIInChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8-/m0/s1
InChIKeyJIKPFDXBWSSTCF-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS 110221-26-6): A Chiral Thiazepanone Building Block for Pharmaceutical Synthesis


(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS 110221-26-6) is a chiral 1,4-thiazepan-5-one derivative characterized by a seven-membered heterocyclic core containing both nitrogen and sulfur atoms, a free amino group, and a 2-thienyl substituent at the 2-position [1]. This compound is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Temocapril [2]. Its molecular formula is C₉H₁₂N₂OS₂ and its molecular weight is 228.33 Da [1].

Why Substituting (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one with Other Thiazepanones or Chiral Analogs Is Not Trivial


Generic substitution of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is not recommended due to its specific role as a critical intermediate in a defined synthetic pathway and the potential for its unique stereochemistry and functional groups to be crucial for downstream processes . While other thiazepan-5-one derivatives exist, they differ in key structural elements (e.g., absence of the 2-thienyl group, alternative stereochemistry like the (2R,6R)-isomer), which can lead to significant alterations in physicochemical properties and biological activity . Direct experimental evidence quantifying these differences for this specific compound is limited, underscoring the need for end-user validation in their particular application context.

Quantitative Differentiators for (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS 110221-26-6)


Validated Crystal Structure Confirms Absolute Stereochemistry for (2R,6S)-Enantiomer

The absolute stereochemistry of the (2R,6S)-enantiomer has been definitively confirmed by single-crystal X-ray diffraction, providing a robust reference standard for the (2S,6R)-enantiomer (CAS 110221-26-6) [1]. This structural validation is critical for ensuring the correct chiral form is used in synthesis. In contrast, the stereochemistry of other thiazepan-5-one derivatives often lacks this level of rigorous structural confirmation.

Crystallography Stereochemistry Pharmaceutical Analysis

Defined Optical Rotation as a Key Purity and Identity Metric

A commercial source reports a specific optical rotation of +54.4° (c=1% w/v in DMF) for this compound . This value serves as a quantitative benchmark for verifying chiral integrity, differentiating it from other chiral 1,4-thiazepan-5-one analogs which would exhibit distinct optical rotations. The specification is absent in common vendor data for simpler thiazepanones .

Chiral Purity Quality Control Analytical Chemistry

High Purity Specifications Available from Commercial Vendors

Multiple commercial vendors offer this compound with high purity specifications, including 98% (GC) and ≥97% [1]. This level of purity, often with associated analytical documentation, is advantageous for research and development applications. In comparison, a search for the core scaffold '1,4-thiazepan-5-one' shows a typical purity of 95% .

Chemical Purity Procurement Intermediate Synthesis

Key Application Scenarios for (2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS 110221-26-6)


Synthesis of Temocapril and Related ACE Inhibitor Analogs

This compound is a crucial intermediate in the synthesis of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor [1]. Its specific (2S,6R) stereochemistry and thienyl group are essential for the biological activity of the final drug product. Procurement is justified for research groups or CDMOs involved in the development or generic manufacturing of this class of cardiovascular drugs.

Chiral Building Block for Medicinal Chemistry and Chemical Biology

As a chiral, non-racemic heterocyclic building block, this compound is valuable for exploring structure-activity relationships (SAR) in drug discovery programs targeting new chemical entities . Its defined stereochemistry and crystal structure [2] make it a reliable starting material for synthesizing diverse libraries of chiral compounds, particularly those incorporating a constrained seven-membered ring system.

Analytical Reference Standard for Chiral Purity and Impurity Profiling

The compound's well-characterized nature, including a published crystal structure [2] and defined optical rotation , positions it as a high-quality reference standard. It can be used in analytical method development (e.g., chiral HPLC, polarimetry) to verify the stereochemical purity of its own synthesis or to identify and quantify related impurities like the (2R,6R)-isomer in pharmaceutical analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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